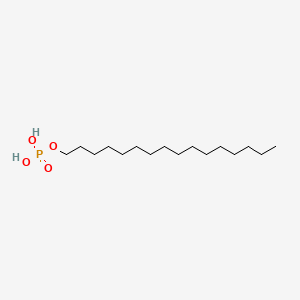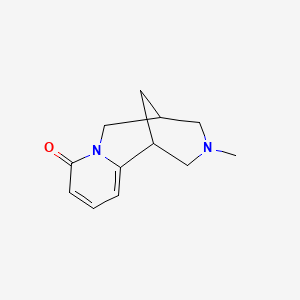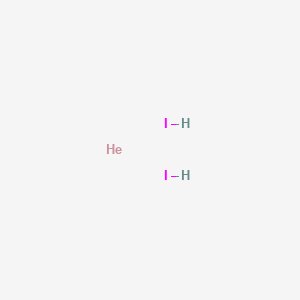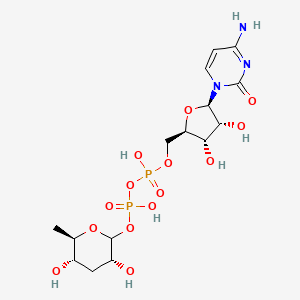
环庚三烯酮
描述
它由一个七元碳环组成,包含三个共轭烯烃基和一个酮基 . 环庚三烯酮自 1951 年以来就被人们所知,也被称为环庚三烯基鎓氧化物 .
合成路线和反应条件:
二氧化硒氧化: 合成环庚三烯酮的一种方法是使用二氧化硒氧化环庚三烯.
从环庚三酮的间接合成: 另一种方法包括环庚三酮的霍夫曼消除和溴化.
1,3,5-环庚三烯的氧化: 此方法涉及使用碱性高锰酸钾氧化 1,3,5-环庚三烯.
工业生产方法:
反应类型:
常用试剂和条件:
主要产物:
苯甲酸: 由环庚三烯的环收缩形成.
环加成产物: 由环加成反应形成.
科学研究应用
作用机制
环庚三烯的作用机制涉及其亲电性,使其能够参与各种化学反应。 环庚三烯中的羰基由于三烯环的存在而高度极化,在碳原子上产生部分正电荷,在氧原子上产生部分负电荷 . 这种极化促进了亲电取代和环加成反应 .
类似化合物:
环庚三烯酮: 2-羟基-2,4,6-环庚三烯-1-酮,与环庚三烯相比,它多了一个羟基.
桧木酮(β-侧柏酮): 一种从台湾扁柏油中分离出来的天然环庚三烯类化合物.
环庚三烯的独特性:
相似化合物的比较
Tropolone: 2-hydroxy-2,4,6-cycloheptatrien-1-one, which has an additional hydroxyl group compared to tropone.
Hinokitiol (β-Thujaplicin): A natural troponoid isolated from the oil of the Formosan cedar.
Uniqueness of Tropone:
- Tropone’s unique structure, with a seven-membered ring and conjugated alkene groups, distinguishes it from other aromatic compounds .
- Its ability to undergo a variety of chemical reactions, including oxidation, electrophilic substitution, and cycloaddition, highlights its versatility in organic synthesis .
属性
IUPAC Name |
cyclohepta-2,4,6-trien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O/c8-7-5-3-1-2-4-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWDCTQRORVHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O | |
| Record name | tropone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tropone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202169 | |
| Record name | Tropone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539-80-0 | |
| Record name | Tropone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tropone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tropone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-cycloheptatrien-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROPONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO48X7SUFH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can spectroscopic techniques be used to characterize tropone?
A1: Several spectroscopic methods are valuable for characterizing tropone:
- NMR Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for determining the structure and conformation of tropone and its derivatives. For instance, 13C NMR analysis, aided by techniques like shift reagent studies and off-resonance decoupling, helped assign the chemical shifts of tropone and thiotropone. [] This method is particularly useful for analyzing the effects of substituents on the electronic environment of the tropone ring.
- UV-Vis Spectroscopy: This technique is useful for studying the electronic transitions within the tropone molecule and provides insights into its conjugation and aromaticity. The UV-Vis spectra of tropone derivatives, such as naphtho[2,3-c]tropone and anthro[2,3-c]tropone, exhibit characteristic absorption bands that reflect their extended π-conjugation. []
- IR Spectroscopy: IR spectroscopy helps identify functional groups present in tropone, particularly the characteristic carbonyl group stretching vibration. Studies on the IR spectra of tropone and its benzologues have helped differentiate between carbonyl stretching bands and carbon-carbon stretching frequencies. []
Q2: What is unique about the reactivity of tropone compared to other cyclic ketones?
A2: Tropone's reactivity stems from its unique electronic structure:
- Aromaticity and Polarity: While tropone possesses a cyclic conjugated system, it exhibits a weaker aromatic character than benzene. This characteristic, coupled with the electron-withdrawing effect of the carbonyl group, renders the tropone ring susceptible to nucleophilic attack, particularly at the 2- and 7-positions. [, , ]
- Tautomerism: Tropone can exist in equilibrium with its valence tautomer, norcaradiene. This equilibrium plays a crucial role in various reactions of tropone, including cycloadditions and rearrangements. []
Q3: How can tropone be used as a building block in organic synthesis?
A3: Tropone's diverse reactivity makes it a valuable precursor for synthesizing a wide range of compounds:
- Cycloadditions: Tropone can participate in both [4+2] and [6+4] cycloaddition reactions with various dienophiles, offering routes to complex polycyclic frameworks. High-pressure conditions can enhance the efficiency and selectivity of these cycloadditions. [, ]
- Nucleophilic Substitutions: The electron-deficient nature of the tropone ring facilitates nucleophilic substitution reactions. For instance, 2-halotropones readily undergo substitution with amines, hydrazides, and Grignard reagents, providing access to diversely substituted troponoids. [, , ]
- Rearrangements: Tropone derivatives can undergo various rearrangements, often under acidic or basic conditions. These rearrangements can lead to the formation of benzenoid compounds, dihydrobenzene derivatives, and other intriguing structures. [, ]
Q4: Are there any catalytic applications of tropone or its derivatives?
A4: While not as widely explored as its synthetic utility, tropone derivatives have shown promise in catalysis:
- Lewis Acid Catalysis: The electron-deficient nature of the tropone ring can impart Lewis acidity to its derivatives. For example, B(C6F5)3-catalyzed cycloaddition of tropone with 1,1-diethoxyethene proceeds through a [4+2] pathway due to the activation of the tropone carbonyl group by the Lewis acid. []
- Transition Metal Catalysis: The unique electronic properties of tropone make it an interesting ligand for transition metal complexes. Researchers have synthesized titanium complexes containing anilinotropone ligands, which exhibit catalytic activity in olefin polymerization. []
Q5: How do substituents on the tropone ring influence its reactivity and properties?
A5: Substituent effects on tropone are significant and can be understood through electronic and steric factors:
- Electronic Effects: Electron-withdrawing groups, such as halogens or nitro groups, typically enhance the reactivity of the tropone ring towards nucleophiles by further deactivating the ring. Conversely, electron-donating groups, like alkoxy or amino groups, can modulate the reactivity and influence the regioselectivity of reactions. [, , ]
- Steric Effects: Bulky substituents, particularly at the 2- and 7-positions, can hinder the approach of reagents and influence the stereochemical outcome of reactions. For instance, the presence of a bulky group at the 7-position can direct nucleophilic attack to the 5-position in certain reactions. []
Q6: Are there any specific examples of how SAR studies have been applied to tropone derivatives?
A6: Yes, researchers have investigated the impact of substituents on the properties and activities of various tropone derivatives:
- Mesomorphic Properties: Studies on 2-(4-alkoxybenzoyloxy)-5-alkylaminotropones and 5-alkoxy-2-(4-alkylaminobenzoyloxy)tropones have shown that the position and length of alkoxy and alkylamino substituents significantly influence their liquid crystalline behavior. The ability of the benzoyl group to undergo sigmatropic migration also plays a crucial role in their mesomorphic properties. []
- Cytotoxicity: SAR studies on benzo[b]cyclohept[e][1,4]oxazines and 2-aminotropone derivatives revealed that bromination of the tropone ring and the introduction of specific substituents, like formylbenzene or isopropyl groups, could enhance their tumor-specific cytotoxicity. []
Q7: How has computational chemistry contributed to our understanding of tropone chemistry?
A7: Computational methods, particularly Density Functional Theory (DFT) calculations, have proven invaluable in studying tropone and its derivatives:
- Electronic Structure and Aromaticity: DFT calculations have provided insights into the electronic structure and aromaticity of tropone and its derivatives, helping to rationalize their reactivity patterns. []
- Reaction Mechanisms: Computational studies have been employed to elucidate the mechanisms of various reactions involving tropone, including cycloadditions, rearrangements, and nucleophilic substitutions. [, ]
- Structure-Property Relationships: DFT calculations, coupled with experimental data, have enabled the development of quantitative structure-activity relationship (QSAR) models, predicting the properties and activities of novel tropone derivatives. []
Q8: What are some potential future directions for research on tropone?
A8: Tropone's unique properties and reactivity continue to inspire further exploration:
- Development of Novel Materials: The incorporation of tropone units into polymers and other materials could lead to intriguing electronic and optical properties. Further research on the synthesis and polymerization of tropone-containing monomers is warranted. []
- Exploration of Biological Activity: While some tropone derivatives have shown promising biological activity, further investigation into their therapeutic potential, particularly in areas like anticancer and antimicrobial agents, is warranted. [, ]
- Sustainable Synthesis and Applications: Developing environmentally friendly synthetic routes to tropone and its derivatives, as well as exploring their potential in sustainable technologies, is an important area for future research. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


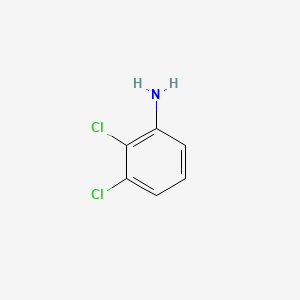
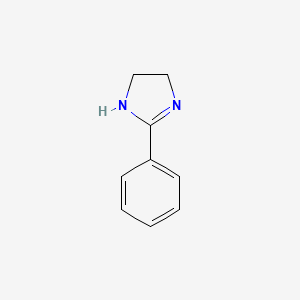

![Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium](/img/structure/B1199981.png)
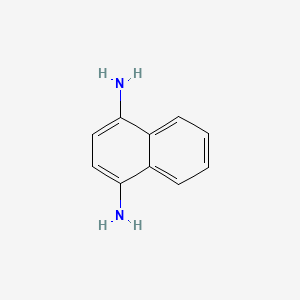
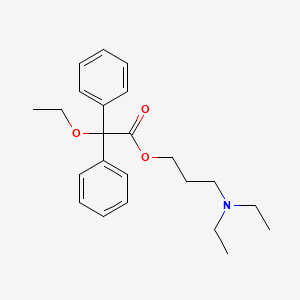
![13-Methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1199985.png)
